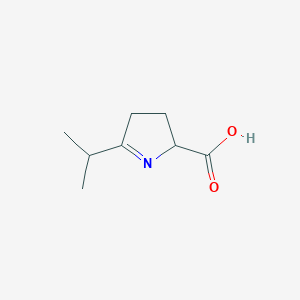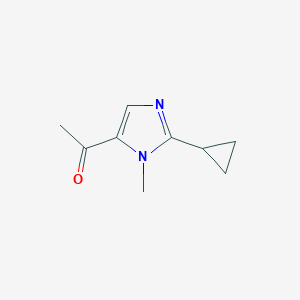
1-(2-Cyclopropyl-1-methyl-1H-imidazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- is a chemical compound that features a unique structure combining an ethanone group with a cyclopropyl and a methyl-substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups are introduced through alkylation reactions. For instance, cyclopropylmethyl bromide can be used to alkylate the imidazole ring in the presence of a strong base like sodium hydride.
Formation of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit enzymes that require metal cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: Similar structure but with a cyclopentenyl group instead of a cyclopropyl group.
Ethanone, 1-(2-cyclopropyl-1H-imidazol-4-yl)-: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group can impart rigidity to the molecule, potentially affecting its interaction with biological targets.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(2-cyclopropyl-3-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(12)8-5-10-9(11(8)2)7-3-4-7/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
JXWVGZARRQNSTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N1C)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


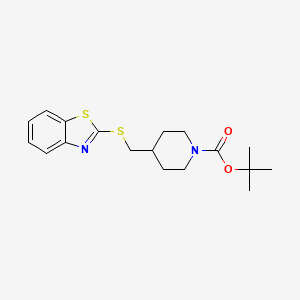

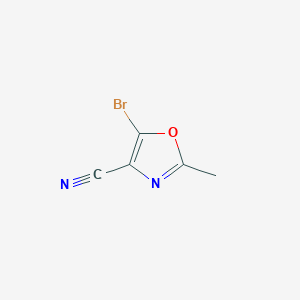
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
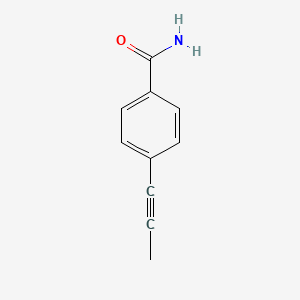
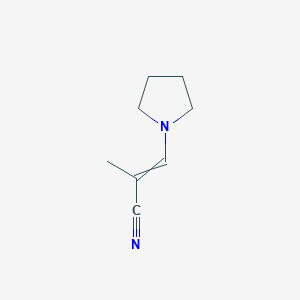
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
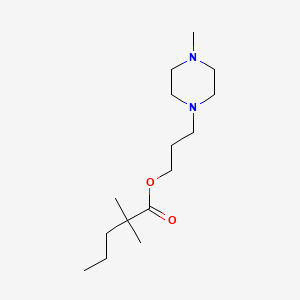

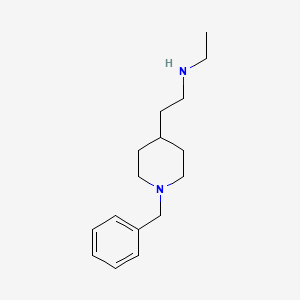


![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
